
4-allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, commonly known as AETT, is a compound of interest in the scientific community due to its potential applications in various fields. AETT is an organic compound belonging to the triazole family, synthesized through a condensation reaction between thiourea and an aromatic aldehyde. It is a colorless solid, insoluble in water, and it has a melting point of around 140°C. AETT is of particular interest due to its potential applications in medicinal chemistry, biochemistry, and drug development.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One of the notable applications of derivatives related to 4-allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is in the field of anticancer research. A study by Alam et al. (2022) focused on the synthesis and evaluation of novel eugenol 1,2,3-triazole derivatives for their anticancer activity against breast cancer cells. The compound 9, a eugenol linked 1,2,3-triazole ring, exhibited potent cytotoxicity, suggesting that such derivatives could serve as leads for cancer treatment (Alam, 2022).
Antitumor Activity
Research by Kaldrikyan et al. (2013) into the alkylation and aminomethylation of new 4,5-Substituted 4H-1,2,4-Triazole-3-thiols revealed antitumor properties among N and S-substituted derivatives. This highlights the potential of 1,2,4-triazole-3-thiol derivatives in antitumor applications (Kaldrikyan, Minasyan, & Melik-Ogandzhanyan, 2013).
Antimicrobial and Antifungal Activities
Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities. Some of these compounds showed good to moderate activities against various test microorganisms, indicating their potential as antimicrobial and antifungal agents (Bektaş et al., 2007).
Molecular Structure and Chemical Properties
Karakurt et al. (2010) conducted a detailed study on the molecular structure, vibrational bands, and chemical shift assignments of a closely related compound, 4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Through DFT and HF calculations, they provided insights into the compound's molecular geometry and electronic properties, which are essential for understanding its chemical behavior and potential applications (Karakurt et al., 2010).
Corrosion Inhibition
Yadav et al. (2013) explored benzimidazole derivatives, including 4H-1,2,4-triazole-3-thiols, as corrosion inhibitors for mild steel in HCl. The study suggests that such compounds could be effective in protecting metals from corrosion, highlighting an industrial application of 4H-1,2,4-triazole derivatives (Yadav, Behera, Kumar, & Sinha, 2013).
Eigenschaften
IUPAC Name |
3-(2-ethoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-9-16-12(14-15-13(16)18)10-7-5-6-8-11(10)17-4-2/h3,5-8H,1,4,9H2,2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEWTVPUSXZQON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=S)N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323708 |
Source


|
| Record name | 3-(2-ethoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808646 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
725705-51-1 |
Source


|
| Record name | 3-(2-ethoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2720255.png)
![3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2720256.png)


![5-[(3-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2720260.png)
![3-Chloro-4-{[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzaldehyde](/img/structure/B2720261.png)
![1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2720266.png)






